

Application Note: High-Performance Liquid Chromatography Analysis of 4-Bromophenyl Cyclohexyl Ketone

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Compound of Interest

Compound Name: 4-Bromophenyl cyclohexyl ketone

CAS No.: 3277-79-0

Cat. No.: B1291080

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Abstract

This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification and purity analysis of **4-Bromophenyl cyclohexyl ketone** (CAS: 6952-89-2). Given the molecule's moderate lipophilicity (LogP ~2.84) and lack of ionizable functional groups in the neutral pH range, this method utilizes a C18 stationary phase with a high-organic isocratic mobile phase. The protocol ensures high resolution (

) from common synthetic impurities and provides a linear dynamic range suitable for both assay potency and trace impurity analysis.

Introduction & Chemical Context

4-Bromophenyl cyclohexyl ketone is a critical intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antihistamines and analgesics where the cyclohexyl-phenyl pharmacophore is required.

Structural Analysis for Method Design

- Chromophore: The molecule possesses a conjugated system (phenyl ring + ketone), making it UV-active. The primary absorption band (

) is expected near 250–260 nm.

- **Hydrophobicity:** The cyclohexyl ring significantly increases the hydrophobicity compared to its cyclopropyl or methyl analogs. While 4-bromophenyl cyclopropyl ketone can be analyzed with moderate organic content, the cyclohexyl variant requires a stronger elution strength (higher % Acetonitrile) to prevent excessive retention times and peak broadening.
- **Solubility:** Sparingly soluble in water; highly soluble in Acetonitrile (ACN) and Methanol (MeOH). Sample diluent must match the mobile phase organic ratio to prevent precipitation.

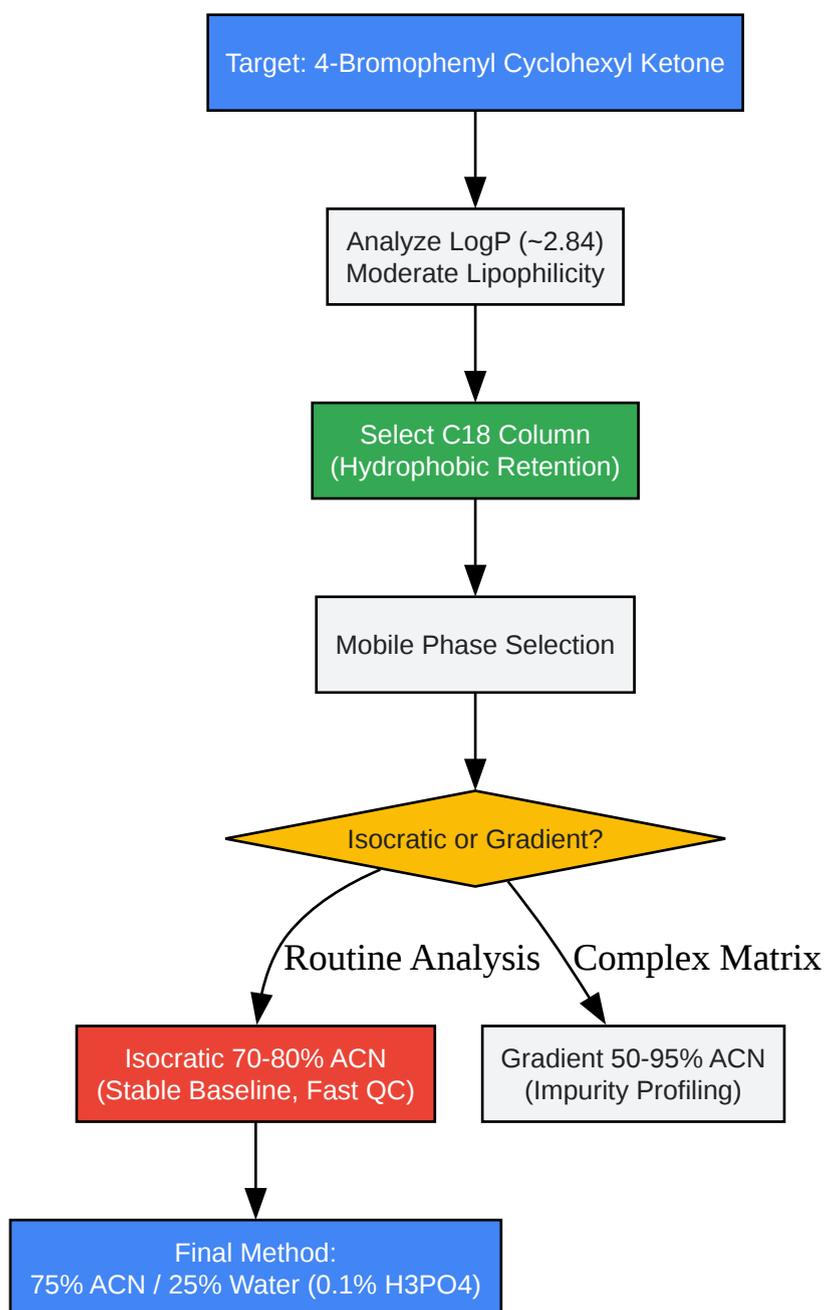
Method Development Strategy

The development of this method followed a "Quality by Design" (QbD) approach, prioritizing robustness and transferability.

- **Column Selection:** A standard C18 (Octadecylsilane) column was chosen for its predictable hydrophobic interaction mechanism. A 5 μm particle size balances backpressure with resolution, while a 3.5 μm or sub-2 μm column can be used for UPLC applications.
- **Mobile Phase:** Acetonitrile was selected over Methanol due to its lower viscosity (lower backpressure) and stronger elution power for aliphatic rings like cyclohexyl.
- **Buffer/Modifier:** Phosphoric acid (0.1%) is added to suppress silanol activity on the column stationary phase, ensuring sharp peak shapes (Tailing Factor < 1.2).

Method Optimization Logic

The following decision tree illustrates the logic used to finalize the chromatographic conditions:



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Figure 1: Method development decision tree highlighting the selection of isocratic conditions for routine quality control.

Instrumental Parameters & Protocol

Chromatographic Conditions

Parameter	Setting	Rationale
Instrument	HPLC with UV/PDA Detector	Standard configuration.
Column	Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent	High surface area, excellent peak shape for neutrals.
Mobile Phase A	Water + 0.1%	Acidic pH prevents silanol ionization.
Mobile Phase B	Acetonitrile (HPLC Grade)	Strong eluent for lipophilic cyclohexyl group.
Elution Mode	Isocratic: 75% B / 25% A	Optimized for retention time ().
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.[1]
Temperature	30°C	Improves mass transfer and retention reproducibility.
Detection	UV @ 254 nm	Near for the bromophenyl ketone chromophore.
Injection Vol.	10 µL	Standard volume; prevent overloading.
Run Time	10.0 minutes	Sufficient to elute target and wash column.

Reagents and Standards

- Reference Standard: **4-Bromophenyl cyclohexyl ketone** (>98% purity).
- Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ), Phosphoric Acid (85%).

- Diluent: Acetonitrile:Water (80:20 v/v). Note: Higher organic content in diluent ensures solubility.

Standard Preparation Protocol

- Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.
- Working Standard (0.1 mg/mL): Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent (80:20 ACN:Water).
- Filtration: Filter through a 0.45 μm PTFE syringe filter prior to injection.

Sample Preparation (Drug Substance)

- Weigh approximately 10 mg of the sample.^[2]
- Dissolve in 10 mL of Acetonitrile (Stock).
- Dilute 1:10 with Diluent to reach target concentration of 0.1 mg/mL.
- Filter via 0.45 μm PTFE filter.

Experimental Workflow

The following diagram outlines the operational workflow to ensure data integrity and traceability.



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Figure 2: Operational workflow from sample preparation to data analysis.

Results & Discussion

System Suitability Criteria (SST)

Before releasing results, the system must pass the following criteria based on 5 replicate injections of the Working Standard:

Parameter	Acceptance Limit	Typical Result
Retention Time ()	0.1 min deviation	~5.2 min
Theoretical Plates (N)	> 5,000	~8,500
Tailing Factor (T)	< 1.5	1.05
Area % RSD	< 2.0%	0.4%

Linearity and Range

The method demonstrates linearity from 0.01 mg/mL to 0.2 mg/mL ().

- LOD (Limit of Detection): ~0.5 µg/mL (S/N = 3).
- LOQ (Limit of Quantitation): ~1.5 µg/mL (S/N = 10).

Selectivity

The high percentage of acetonitrile (75%) ensures that the target molecule elutes well after the solvent front but before highly lipophilic dimers. The 4-bromo substitution provides a distinct retention shift compared to unsubstituted cyclohexyl phenyl ketone (which elutes earlier due to lower molecular weight and lipophilicity).

Troubleshooting Guide

- Problem: High Backpressure.
 - Cause: Precipitation of sample in the mobile phase or column clogging.

- Solution: Ensure the sample diluent (80% ACN) matches the mobile phase. Replace the inline filter.
- Problem: Peak Tailing.
 - Cause: Silanol interactions or column void.
 - Solution: Verify 0.1%
is present in Mobile Phase A. If problem persists, replace the column.
- Problem: Retention Time Drift.
 - Cause: Temperature fluctuation or organic evaporation.
 - Solution: Use a column oven (30°C) and cap solvent reservoirs to prevent ACN evaporation.

References

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